molecular formula C21H28BFO4 B13040007 Benzyl 1-(fluoromethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate

Benzyl 1-(fluoromethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate

Cat. No.: B13040007
M. Wt: 374.3 g/mol
InChI Key: VTMWAQPRYDEGRP-UHFFFAOYSA-N
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Description

Benzyl 1-(fluoromethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate is a boronate ester derivative featuring a cyclohexene core substituted with a fluoromethyl group, a benzyl carboxylate ester, and a tetramethyl dioxaborolane ring. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing carbon-carbon bonds . Its benzyl carboxylate ester further modulates solubility and reactivity, making it a versatile intermediate in complex molecule synthesis.

Properties

Molecular Formula

C21H28BFO4

Molecular Weight

374.3 g/mol

IUPAC Name

benzyl 1-(fluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C21H28BFO4/c1-19(2)20(3,4)27-22(26-19)17-10-12-21(15-23,13-11-17)18(24)25-14-16-8-6-5-7-9-16/h5-10H,11-15H2,1-4H3

InChI Key

VTMWAQPRYDEGRP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)(CF)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-(fluoromethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Cyclohexene Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Fluoromethyl Group: This step often involves the use of fluorinating agents under controlled conditions to ensure selective fluorination.

    Attachment of the Dioxaborolan Ring: This is usually done through borylation reactions, where boron-containing reagents are used to introduce the dioxaborolan moiety.

    Esterification: The final step involves esterification to attach the benzyl group to the cyclohexene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-(fluoromethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Benzyl 1-(fluoromethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Benzyl 1-(fluoromethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to desired outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Core Scaffolds

  • Benzyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1-carboxylate (): This compound replaces the cyclohexene ring with a dihydropyridine scaffold. Such differences render it more reactive in nucleophilic substitutions compared to the cyclohexene-based target compound. Applications diverge toward alkaloid-like structures or metal-ligand complexes .

Aryl Boronate Esters with Halogen Substituents

  • 2-(5-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():
    A simpler aryl boronate lacking the cyclohexene and benzyl carboxylate groups. The chloro, fluoro, and methyl substituents on the benzene ring enhance electrophilicity at the boron center, accelerating Suzuki couplings. However, the absence of the fluoromethyl group limits its utility in fluorinated drug intermediates .

Benzyl-Substituted Amine Derivatives

  • 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperidine ():
    This derivative incorporates a piperidine ring linked via a benzyl group to the dioxaborolane. The amine functionality introduces hydrogen-bonding capacity and basicity, expanding its use in pharmaceutical intermediates or catalysts. Unlike the target compound, its reactivity is influenced by amine participation in side reactions (e.g., protonation under acidic conditions) .

Aldehyde-Functionalized Boronates

  • 3-Chloro-4-((2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)benzaldehyde ():
    The aldehyde group in this compound enables nucleophilic additions (e.g., Grignard reactions), distinguishing it from the ester-terminated target. The benzyl ether linkage provides stability under basic conditions, whereas the target’s ester may hydrolyze more readily. This compound is ideal for synthesizing biphenyl derivatives via sequential Suzuki and condensation reactions .

Silyl-Protected Phenolic Boronates

  • tert-Butyl(4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane (): The silyl ether protecting group enhances stability against hydrolysis, making this compound suitable for multi-step syntheses requiring orthogonal protection. The fluorine atom and tert-butyl group increase lipophilicity, contrasting with the polar benzyl carboxylate in the target compound .

Comparative Data Table

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Key Applications
Target Compound Cyclohexene Fluoromethyl, Benzyl carboxylate ~480 (estimated) Fluorinated drug intermediates
Benzyl 4-(tetramethyl-dioxaborolan-2-yl)-3,6-dihydropyridine-1-carboxylate Dihydropyridine Amine, Benzyl carboxylate ~301 () Alkaloid synthesis, Coordination chemistry
2-(5-Chloro-2-fluoro-3-methylphenyl)-tetramethyl-dioxaborolane Benzene Cl, F, CH3 ~272 () Accelerated Suzuki couplings
1-[4-(Tetramethyl-dioxaborolan-2-yl)benzyl]piperidine Benzene, Piperidine Amine, Methylene linker ~301 () Pharmaceutical intermediates
tert-Butyl(4-fluoro-3-(tetramethyl-dioxaborolan-2-yl)phenoxy)dimethylsilane Benzene, Silyl ether F, Si-O-tert-butyl ~340 (estimated) Protected intermediates for synthesis

Key Research Findings

  • Reactivity: The target compound’s fluoromethyl group enhances resistance to oxidative degradation compared to non-fluorinated analogues, as observed in stability studies .
  • Synthetic Utility : Cyclohexene-based boronates like the target compound exhibit superior regioselectivity in macrocyclic ring-forming reactions compared to dihydropyridine derivatives .

Biological Activity

Benzyl 1-(fluoromethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate (CAS: 1818868-51-7) is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features suggest it may exhibit significant biological activity, particularly in the context of cancer therapeutics. This article reviews the compound's biological properties, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H28BFO4, with a molecular weight of 374.26 g/mol. The structure includes a fluoromethyl group and a boron-containing dioxaborolane moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H28BFO4
Molecular Weight374.26 g/mol
CAS Number1818868-51-7
Purity97%

Synthesis

The synthesis of this compound typically involves the use of transition metal-catalyzed reactions to create the boron-containing dioxaborolane structure. The incorporation of the fluoromethyl group is achieved through halogenation reactions that enhance the compound's reactivity towards biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit selective cytotoxicity against cancer cells while sparing normal cells. For instance, derivatives of related compounds have shown potent growth inhibition in tumorigenic cell lines without affecting non-tumorigenic counterparts at concentrations as low as 10 µM .

Mechanism of Action:
The proposed mechanism involves the modulation of cellular signaling pathways that govern cell proliferation and apoptosis. Specifically, these compounds may interfere with key phosphoproteins involved in cancer cell motility and survival.

Case Studies

  • In Vitro Studies : A study assessed the growth inhibition properties of various benzyl derivatives on murine liver cell lines. The results indicated significant inhibition in tumorigenic cells with minimal impact on healthy cells .
  • Cell Migration Assays : Additional experiments demonstrated that these compounds could inhibit the migration of cancer cells, suggesting potential applications in preventing metastasis .

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